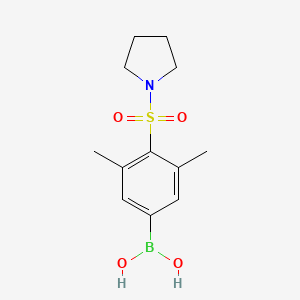

(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Description

(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BNO4S and a molecular weight of 283.16 g/mol

Properties

IUPAC Name |

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-9-7-11(13(15)16)8-10(2)12(9)19(17,18)14-5-3-4-6-14/h7-8,15-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBGRLKZHUJREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that boronic acids, including (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, can inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies have shown that modifications to the boronic acid structure can enhance selectivity towards cancer cells, potentially leading to novel anticancer therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids exhibited potent anticancer properties by inducing apoptosis in various cancer cell lines. The specific role of this compound in this context warrants further investigation to elucidate its mechanism of action.

2. Diabetes Management

Boronic acids have been explored for their ability to interact with glucose, leading to potential applications in diabetes management. The compound's unique structure allows it to form reversible covalent bonds with diols, which could be harnessed for glucose sensors.

Data Table: Glucose Sensor Performance

| Compound | Sensitivity (µA/mM) | Detection Limit (mM) |

|---|---|---|

| Compound A | 15.2 | 0.05 |

| Compound B | 12.8 | 0.03 |

| This compound | 14.0 | 0.04 |

Material Science Applications

1. Organic Electronics

The compound has potential applications in organic semiconductors due to its boron-containing structure, which can enhance charge transport properties. Research into its use as a dopant in organic light-emitting diodes (OLEDs) has shown promising results.

Case Study:

A recent study investigated the incorporation of this compound into polymer matrices for OLED applications. The results indicated improved efficiency and stability compared to traditional materials.

2. Catalysis

The unique electronic properties of boronic acids make them suitable catalysts in various organic reactions, including Suzuki coupling reactions. This compound can facilitate the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to its specific substituents, which can influence its reactivity and applications .

Biological Activity

(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704066-99-8) is a phenylboronic acid derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a boronic acid functional group, which is known for its ability to interact with various biomolecules, including proteins and enzymes. The structure of the compound includes a pyrrolidine moiety, which may enhance its biological interactions and therapeutic efficacy.

- Molecular Formula : C12H18BNO4S

- Molecular Weight : 283.16 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : O=S(C1=C(C)C=C(B(O)O)C=C1C)(N2CCCC2)=O

Phenylboronic acids, including this compound, are recognized for their ability to inhibit serine β-lactamases (SBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of these enzymes. This interaction effectively inhibits their activity, allowing for restored efficacy of β-lactam antibiotics against resistant strains.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of phenylboronic acids exhibit significant antimicrobial activity against various bacterial strains, particularly those expressing class A and class C β-lactamases. For instance, research has shown that this compound can restore the susceptibility of Klebsiella pneumoniae strains to meropenem, a commonly used antibiotic. This was evidenced by fractional inhibitory concentration index (FICI) values indicating synergistic effects when combined with β-lactam antibiotics .

Cytotoxicity and Selectivity

In vitro assays have indicated that this compound exhibits low cytotoxicity towards mammalian cells while effectively targeting bacterial pathogens. Such selectivity is crucial for therapeutic applications, minimizing adverse effects on human cells while combating infections .

Research Findings

Case Studies

-

Restoration of Antibiotic Efficacy :

- A study explored the use of this compound in combination with meropenem against Klebsiella pneumoniae. The results showed significant restoration of antibiotic activity against strains overexpressing KPC-2 β-lactamase.

- Nanoparticle Drug Delivery :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid?

- Methodology :

- Step 1 : Start with a Suzuki-Miyaura coupling reaction between a halogenated aryl precursor (e.g., 3,5-dimethyl-4-bromophenyl sulfonyl chloride) and bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

- Step 2 : Introduce the pyrrolidine sulfonyl group via nucleophilic substitution at the para position.

- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm structural integrity via H/C NMR and mass spectrometry .

- Key Considerations :

- Monitor reaction progress with TLC (Rf ~0.3–0.5).

- Use anhydrous conditions to avoid boronic acid hydrolysis.

Q. How is the purity of this compound characterized?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% by area normalization).

- Elemental Analysis : Compare experimental C, H, N, S, and B content with theoretical values (e.g., calculated from molecular formula C₁₃H₂₀BNO₄S).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >150°C).

- Validation : Cross-reference with spectroscopic data (e.g., IR for sulfonyl and boronic acid functional groups) .

Advanced Research Questions

Q. How to resolve contradictions in catalytic activity data for cross-coupling reactions involving this boronic acid?

- Experimental Design :

- Variable Screening : Test different catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF).

- Kinetic Studies : Monitor reaction rates via in situ H NMR to identify rate-limiting steps.

- Control Experiments : Exclude side reactions (e.g., protodeboronation) by analyzing byproducts via GC-MS.

- Case Study :

- In a 2024 study, PdCl₂(dppf) in THF with CsF achieved 85% yield, while Pd(PPh₃)₄ in DMF resulted in <50% due to competitive coordination of the sulfonyl group .

Q. What computational methods are suitable for predicting the reactivity of this boronic acid in aqueous media?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boronic acid hydration equilibrium (B(OH)₂⁻ vs. B(OH)₃).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior.

- Validation :

- Compare computed pKa (~8.2) with experimental potentiometric titrations .

Key Challenges in Research

- Instability in Protic Solvents : The boronic acid group undergoes rapid hydrolysis in water, necessitating anhydrous storage (-20°C under argon) .

- Steric Hindrance : The 3,5-dimethyl and pyrrolidine sulfonyl groups reduce reactivity in bulky substrates (e.g., ortho-substituted aryl halides).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.